molecular formula C15H17BrN2O B5768829 3-(4-bromophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazole

3-(4-bromophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazole

Cat. No.: B5768829
M. Wt: 321.21 g/mol
InChI Key: IWYZPQNUNHKSMR-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group and a cyclopentylethyl group attached to the oxadiazole ring

Preparation Methods

The synthesis of 3-(4-bromophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-bromobenzohydrazide with 2-cyclopentylethyl isocyanate in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

3-(4-bromophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The oxadiazole ring can be subjected to oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.

    Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, with some studies suggesting that it can inhibit the growth of cancer cells.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazole varies depending on its application. In biological systems, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, as an antimicrobial agent, it may inhibit the activity of enzymes essential for bacterial cell wall synthesis. As an anticancer agent, it may interfere with signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

3-(4-bromophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:

    3-(4-chlorophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazole: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.

    3-(4-methylphenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazole: Contains a methyl group instead of bromine, which can affect its chemical and physical properties.

    3-(4-nitrophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazole:

Properties

IUPAC Name

3-(4-bromophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O/c16-13-8-6-12(7-9-13)15-17-14(19-18-15)10-5-11-3-1-2-4-11/h6-9,11H,1-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYZPQNUNHKSMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC2=NC(=NO2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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